molecular formula C4H8O3S B1627415 2-(Ethanesulfinyl)acetic acid CAS No. 57830-38-3

2-(Ethanesulfinyl)acetic acid

Cat. No. B1627415
CAS RN: 57830-38-3
M. Wt: 136.17 g/mol
InChI Key: KXBITTYZPHWSOO-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)acetic acid is an organic compound with the CAS Number: 57830-38-3 . It has a molecular weight of 136.17 and is typically stored at temperatures below -10 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The molecular structure of 2-(Ethanesulfinyl)acetic acid contains a total of 15 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfoxide .


Physical And Chemical Properties Analysis

2-(Ethanesulfinyl)acetic acid has a melting point of 57-58 degrees Celsius . It is an oil in physical form .

Scientific Research Applications

Acetic Acid Hydrogenation over Supported Platinum Catalysts

In a study by Rachmady and Vannice (2000), acetic acid was used to probe the kinetic behavior of carboxylic acid hydrogenation over platinum supported on various oxides. The research highlighted how product selectivity and catalyst activity are influenced by the oxide supports, showcasing the importance of acetic acid in understanding catalytic reactions and the potential for developing more efficient catalysts for hydrogenation processes (Rachmady & Vannice, 2000).

Catalytic, Oxidative Condensation of Methane to Acetic Acid

Periana et al. (2003) demonstrated a direct, selective, and oxidative condensation of methane to acetic acid, presenting a novel route for acetic acid production. This study is significant for the petrochemical industry, offering insights into more efficient and potentially less environmentally impactful methods of acetic acid synthesis from methane, highlighting the versatility of acetic acid in industrial applications (Periana et al., 2003).

Production of Acetic Acid from Molasses by Fermentation

Patel and Pandya (2015) explored the production of acetic acid via the fermentation of molasses, detailing the conversion of glucose to ethanol and subsequently to acetic acid. This research underlines the importance of acetic acid in the bioconversion industry and demonstrates sustainable approaches to its production, leveraging renewable resources (Patel & Pandya, 2015).

Methane Oxidation to Acetic Acid Catalyzed by Pd2+ Cations

Zerella, Kahros, and Bell (2006) investigated the synthesis of acetic acid from methane catalyzed by Pd2+ cations, revealing the reaction's dependence on various conditions and proposing a mechanism. This study contributes to the understanding of acetic acid synthesis through gas-phase reactions, offering potential pathways for industrial acetic acid production with higher yields and selectivities (Zerella, Kahros, & Bell, 2006).

Synthesis of Acetic Acid via Methanol Hydrocarboxylation with CO2 and H2

Qian et al. (2016) reported on the efficient catalysis of acetic acid production from CO2, methanol, and H2, highlighting a significant advancement in the use of renewable resources for acetic acid synthesis. This research emphasizes the role of acetic acid in addressing environmental concerns and advancing green chemistry initiatives (Qian et al., 2016).

Safety And Hazards

The safety information for 2-(Ethanesulfinyl)acetic acid indicates that it is classified as dangerous . It is a flammable liquid and vapor and can cause severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking around the compound . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-ethylsulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-2-8(7)3-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBITTYZPHWSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598145
Record name (Ethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethanesulfinyl)acetic acid

CAS RN

57830-38-3
Record name (Ethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethanesulfinyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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